2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole
Description
2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a benzimidazole derivative featuring a methyl group at the 2-position and a 2-(4-methylphenoxy)ethyl substituent at the 1-position. Benzimidazoles are heterocyclic aromatic compounds known for their broad pharmacological applications, including antimicrobial, antiparasitic, and antihypertensive activities . The synthesis of such compounds typically involves multi-step alkylation and condensation reactions, as exemplified by methods described in , where N-alkylation of benzimidazole precursors with chloroethyl acetate yields structurally analogous derivatives .
The biological relevance of this compound is inferred from its structural similarity to other benzimidazole derivatives with documented activities. For instance, phenoxyethyl-substituted benzimidazoles are frequently explored for their enhanced bioavailability and receptor-binding capabilities, particularly in antihypertensive agents (e.g., TCV-116, an angiotensin II antagonist) .
Properties
IUPAC Name |
2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-9-15(10-8-13)20-12-11-19-14(2)18-16-5-3-4-6-17(16)19/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJZMXBWFCAZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322349 | |
| Record name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333769-99-6 | |
| Record name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 2-p-tolyloxy-ethyl Side Chain: The 2-p-tolyloxy-ethyl side chain can be introduced through an etherification reaction. This involves the reaction of the benzimidazole derivative with 2-p-tolyloxy-ethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-p-tolyloxy-ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Benzimidazole derivatives, including 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .
2. Antiviral Properties
Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses, including Herpes Simplex Virus and enteroviruses. For example, certain benzimidazole compounds demonstrated potent inhibition of viral replication, suggesting their potential as antiviral agents .
3. Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
4. Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Material Science Applications
1. Photoluminescent Materials
In material science, benzimidazole derivatives are being explored for their photoluminescent properties. Compounds like this compound can be incorporated into organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation. This application has implications for the development of efficient lighting and display technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kathrotiya et al. (2013) | Antimicrobial Activity | Synthesized various benzimidazole derivatives; some showed MIC values as low as 12.5 µg/ml against S. typhi |
| Desai et al. (2014) | Antiviral Activity | Evaluated a series of benzimidazole compounds; some exhibited IC50 values lower than standard antiviral agents |
| Mathew et al. (2013) | Anti-inflammatory Effects | Reported significant reduction in edema in animal models compared to standard drugs |
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Pharmacological Differences
Phenoxyethyl vs. Tetrazole-Biphenyl Substituents: TCV-116 and its active metabolite CV-11974 incorporate a tetrazole-biphenyl group, enabling potent angiotensin II receptor antagonism (ED₅₀: 0.033 mg/kg IV) .
Halogenated vs. Non-halogenated Derivatives: Halogen-containing analogs, such as coumarin-benzimidazole hybrid 12 and derivative 51, exhibit enhanced antimicrobial potency due to increased electrophilicity and target binding . The absence of halogens in the target compound may reduce cytotoxicity but limit broad-spectrum activity.
Heterocyclic Conjugates: Compounds like 9c (phenoxymethyl-triazole-thiazole benzimidazole) demonstrate complex heterocyclic architectures, improving binding specificity in enzyme inhibition (e.g., α-glucosidase) . The simpler phenoxyethyl substituent in the target compound may offer synthetic accessibility but less targeted activity.
Pharmacokinetic and Mechanistic Insights
- Antihypertensive Agents: TCV-116’s prodrug design ensures sustained release of CV-11974, achieving >24-hour blood pressure reduction in SHR models . The target compound’s phenoxyethyl group may similarly prolong half-life but lacks clinical validation.
- Antimicrobials: Derivative 51’s sulfanyl-imidazole group facilitates redox interactions with parasitic enzymes, explaining its nanomolar IC₅₀ . The target compound’s methylphenoxy group may instead disrupt microbial membrane integrity.
Biological Activity
2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for a wide range of biological activities, including:
- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antioxidant
- Antitubercular
These compounds have been extensively studied for their therapeutic potential against various diseases due to their ability to interact with multiple biological targets .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. The presence of specific substituents can significantly enhance or diminish their efficacy. For instance, the introduction of electron-donating groups has been shown to improve antioxidant activity, while variations in alkyl chain length can influence antibacterial properties .
Key Findings in SAR Studies
| Compound Structure | Biological Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antitubercular | Low nanomolar range |
| 1-Alkyl-2-substituted phenoxymethyl benzimidazoles | Antifungal | Comparable to Fluconazole |
| 4-Methyl group substitutions | Enhanced activity against Mycobacterium tuberculosis | MIC = 0.040 μM |
These findings indicate that careful modification of the benzimidazole structure can lead to compounds with potent biological activities .
Case Studies and Research Findings
Several studies have highlighted the promising biological activity of compounds related to this compound:
- Antimicrobial Activity : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The tested compounds exhibited significant antibacterial activity, with some showing MIC values lower than standard antibiotics like gentamicin and ampicillin .
- Antitubercular Activity : Another research focused on phenoxyalkylbenzimidazoles, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimal cytotoxicity. The most effective compounds had MIC values in the low nanomolar range .
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. Compounds with specific substituents were found to inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Q & A
Q. How can the synthesis of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reaction Conditions : Adjusting reflux time (e.g., 4–6 hours), solvent selection (ethanol, DMF), and acid/base catalysis (e.g., glacial acetic acid) to enhance intermediate formation .
- Purification : Employ HPLC or column chromatography (e.g., silica gel with 20% EtOAc/hexane) to isolate the target compound from byproducts like unreacted precursors or oxidation derivatives .
- Catalysts : Testing transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate cyclization steps .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Reflux (6 hrs, EtOH) | 78 | 95 |
| Microwave-assisted | 85 | 98 |
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methylphenoxy ethyl chain) and benzimidazole core integrity. Key peaks: aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm .
- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .
- HPLC-MS : Validate molecular weight (e.g., m/z 309.4 for [M+H]+) and detect impurities .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted o-phenylenediamine intermediates or over-alkylated derivatives. Mitigate via controlled stoichiometry and stepwise addition of reagents .
- Oxidation Products : Benzimidazole N-oxides formed under aerobic conditions. Use inert atmospheres (N2/Ar) during reflux .
- Purification : Sequential recrystallization (e.g., ethanol/water) followed by preparative TLC to isolate the target compound .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins (e.g., tubulin or kinase enzymes) .
- Enzymatic Assays : Measure IC50 values against purified targets (e.g., acetylcholinesterase inhibition at 10–50 µM) .
- Cellular Models : Validate activity in cancer cell lines (e.g., MCF-7) via apoptosis assays (Annexin V/PI staining) .
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference from compound autofluorescence .
- Meta-Analysis : Correlate substituent effects (e.g., 4-methylphenoxy vs. 4-methoxy analogs) with activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified aryl groups (e.g., 4-fluoro, 4-nitro) and measure logP/solubility to assess lipophilicity-activity relationships .
- Pharmacophore Modeling : Use Schrödinger Suite or MOE to identify essential hydrogen-bonding motifs (e.g., benzimidazole NH interactions) .
- Example SAR Table :
| Substituent (R) | logP | IC50 (µM) |
|---|---|---|
| 4-Methylphenoxy | 3.2 | 12.5 |
| 4-Methoxyphenoxy | 2.8 | 8.7 |
Q. What computational approaches are recommended for predicting binding affinity with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
